molecular formula C17H10Cl2FNO2 B3497332 N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide

Cat. No.: B3497332
M. Wt: 350.2 g/mol
InChI Key: NKRFESRXGSACRO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dichlorophenyl and fluorophenyl groups, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the dichlorophenyl and fluorophenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under controlled temperatures to ensure selectivity.

    Amidation: The final step involves the formation of the carboxamide group. This is typically achieved by reacting the substituted furan with an amine (e.g., aniline derivatives) in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the carboxamide group can yield amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.

    Medicine: Investigations into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: Its chemical stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: There is potential for the compound to interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-5-phenylfuran-2-carboxamide: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    N-(3,4-dichlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide: Substitutes chlorine for fluorine, potentially altering its chemical properties and interactions.

    N-(3,4-dichlorophenyl)-5-(4-bromophenyl)furan-2-carboxamide: Bromine substitution introduces different steric and electronic effects, influencing its behavior in chemical reactions.

These comparisons highlight the uniqueness of this compound, particularly in terms of its fluorine substitution, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FNO2/c18-13-6-5-12(9-14(13)19)21-17(22)16-8-7-15(23-16)10-1-3-11(20)4-2-10/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRFESRXGSACRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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